molecular formula C12H11NO2 B6234758 methyl 4-aminonaphthalene-2-carboxylate CAS No. 91569-21-0

methyl 4-aminonaphthalene-2-carboxylate

Cat. No.: B6234758
CAS No.: 91569-21-0
M. Wt: 201.2
InChI Key:
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Description

Methyl 4-aminonaphthalene-2-carboxylate is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminonaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of naphthalene to produce 4-nitronaphthalene-2-carboxylic acid, followed by reduction to yield 4-aminonaphthalene-2-carboxylic acid. The final step involves esterification with methanol to produce this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale nitration and reduction processes, followed by esterification. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminonaphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, such as halogenated, nitrated, and aminated compounds .

Scientific Research Applications

Methyl 4-aminonaphthalene-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-aminonaphthalene-2-carboxylate and its derivatives involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to bind to specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-aminonaphthalene-2-carboxylate is unique due to its naphthalene core, which provides distinct chemical properties and reactivity compared to other aromatic compounds. Its combination of an amino group and a carboxylate ester group allows for versatile chemical modifications and applications .

Properties

CAS No.

91569-21-0

Molecular Formula

C12H11NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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